4-Chlorophenyl 4-(trifluoromethyl)benzoate
Overview
Description
4-Chlorophenyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C14H8ClF3O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chlorophenyl group, and the hydrogen atom of the benzene ring is replaced by a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 4-chlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling reaction.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Hydrolysis: The major products are 4-(trifluoromethyl)benzoic acid and 4-chlorophenol.
Coupling Reactions: Biaryl compounds are formed as the major products.
Scientific Research Applications
4-Chlorophenyl 4-(trifluoromethyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting the growth of certain fungi and bacteria by disrupting their cell membranes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic Acid: Similar in structure but lacks the 4-chlorophenyl group.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group but differs in the position and type of substituents.
4-Chlorophenyl Benzoate: Similar ester structure but without the trifluoromethyl group.
Uniqueness
4-Chlorophenyl 4-(trifluoromethyl)benzoate is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl) 4-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-5-7-12(8-6-11)20-13(19)9-1-3-10(4-2-9)14(16,17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHLRRJMXBVNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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